Methyl 4-[(2-methylcyclohexyl)amino]butanoate
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Overview
Description
Methyl 4-[(2-methylcyclohexyl)amino]butanoate is an organic compound with the molecular formula C₁₂H₂₃NO₂. It is a derivative of butanoic acid and contains a methylcyclohexyl group attached to an amino group. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methylcyclohexyl)amino]butanoate typically involves the reaction of 2-methylcyclohexylamine with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-methylcyclohexyl)amino]butanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2-methylcyclohexyl)amino]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-methylcyclohexyl)amino]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2-oxohexadecanoyl)amino]butanoate
- Methyl 4-[(2-methylcyclohexyl)amino]hexanoate
Uniqueness
Methyl 4-[(2-methylcyclohexyl)amino]butanoate is unique due to its specific structural features, such as the presence of a methylcyclohexyl group and an amino group attached to the butanoate backbone. These features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Biological Activity
Methyl 4-[(2-methylcyclohexyl)amino]butanoate is an organic compound with the molecular formula C₁₂H₂₃NO₂. Its structure features a methyl ester functional group and an amino group attached to a cyclohexyl ring, which contributes to its unique biological properties. This article explores the biological activity of this compound, including its synthesis, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound's structural complexity includes:
- Molecular Formula : C₁₂H₂₃NO₂
- Functional Groups : Methyl ester, amino group
- Cyclohexyl Moiety : Contributes to lipophilicity and potential receptor interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps, including the reaction of butanoic acid derivatives with amines. The specific protocols may vary based on laboratory conditions and desired yields.
Pharmacological Potential
Research indicates that compounds with similar structures often exhibit significant pharmacological activities. The following table summarizes some related compounds and their biological activities:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Methyl 4-aminobutanoate | C₅H₁₁NO₂ | Simple structure | Neurotransmitter precursor |
Methyl 2-amino-2-methyl-4-[(2-methylcyclohexyl)oxy]butanoate | C₁₃H₂₅NO₃ | Ether functional group | Broader applications in organic synthesis |
Methyl 3-methyl-2-[4-methyl-2-(4-methylcyclohexanecarbonyl)]butanoate | C₂₀H₃₆N₂O₄ | Complex structure | Potential use in advanced pharmaceuticals |
Antimicrobial Activity
A study on similar amide derivatives showed promising antimicrobial properties. For instance, compounds derived from chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid demonstrated significant antifungal activity against various strains:
- Compound 2 : 96.5% inhibition against Aspergillus fumigatus
- Compound 6 : 93.7% inhibition against Helminthosporium sativum .
These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation.
Case Studies and Research Findings
- Drug Discovery : The role of methyl groups in enhancing the biological activity of small molecules has been well-documented. For example, the addition of a methyl group to certain compounds resulted in more than a tenfold increase in potency against specific receptors . This emphasizes the potential for this compound to be optimized for increased efficacy.
- PDE Inhibitors : Research on methylated PDE4 inhibitors indicated that such modifications can significantly enhance their potency and selectivity for therapeutic targets . Given the structural similarities, this compound could be explored as a candidate for similar applications.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural features have shown inhibitory activity against various cancer cell lines . This could indicate a potential for this compound in oncology research.
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
methyl 4-[(2-methylcyclohexyl)amino]butanoate |
InChI |
InChI=1S/C12H23NO2/c1-10-6-3-4-7-11(10)13-9-5-8-12(14)15-2/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
OTBPKXSTNOBWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCCCC(=O)OC |
Origin of Product |
United States |
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